molecular formula C7H10ClN3 B1532564 4-Methylpyridine-3-carboximidamide hydrochloride CAS No. 1235441-55-0

4-Methylpyridine-3-carboximidamide hydrochloride

Cat. No. B1532564
M. Wt: 171.63 g/mol
InChI Key: PJKQSJOJSVKLIE-UHFFFAOYSA-N
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Description

4-Methylpyridine-3-carboximidamide hydrochloride, also known as N-methylpyridine-3-carboximidamide hydrochloride, is a chemical compound with the molecular formula C7H9N3.HCl . It has a molecular weight of 171.63 g/mol . It is typically stored at room temperature and comes in a powder form .


Molecular Structure Analysis

The molecular structure of 4-Methylpyridine-3-carboximidamide hydrochloride consists of a pyridine ring substituted with a methyl group and a carboximidamide group . The InChI code for this compound is 1S/C7H9N3.ClH/c1-9-7(8)6-3-2-4-10-5-6;/h2-5H,1H3,(H2,8,9);1H .


Physical And Chemical Properties Analysis

4-Methylpyridine-3-carboximidamide hydrochloride is a powder that is stored at room temperature . It has a molecular weight of 171.63 g/mol . .

Scientific Research Applications

Copper Recovery from Chloride Solutions

Hydrophobic N′-alkyloxypyridinecarboximidamides, such as 4-Methylpyridine-3-carboximidamide hydrochloride, are used for extracting copper(II) from chloride solutions. These compounds form complexes with Cu(II) and chloride, influencing the extraction process based on variables like extractant structure and metal ion concentration (Wojciechowska et al., 2017).

Synthesis and Properties of Cyclometalated Complexes

The compound serves in synthesizing cyclometalated complexes of Iridium(III) with functionalized bipyridines. These complexes show unique redox and absorption properties, as well as luminescence, which are of interest in photophysical and electrochemical research (Neve et al., 1999).

Anti-Inflammatory Activity Research

In the pharmaceutical research domain, derivatives of methylpyridinecarboximidamide are synthesized for evaluating their anti-inflammatory, analgesic, and antipyretic activities. These studies contribute to the development of new therapeutic compounds (Abignente et al., 1982).

Enhancing Moisture Stability in Metal-Organic Frameworks

In material science, the introduction of hydrophobic groups like methyl at specific sites in ligands, including those derived from pyridinecarboximidamides, significantly enhances the water resistance and stability of metal-organic frameworks (MOFs). This application is vital for developing advanced materials with improved durability (Ma et al., 2011).

Photodimerization Studies

4-Methylpyridinecarboximidamides are used in studies focusing on the photodimerization of aminopyridines. Such research contributes to the understanding of chemical reactions under UV irradiation and has implications in synthetic chemistry (Taylor & Kan, 1963).

Safety And Hazards

This compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements associated with this compound include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing mist or vapors, washing skin thoroughly after handling, and using only outdoors or in a well-ventilated area .

properties

IUPAC Name

4-methylpyridine-3-carboximidamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H9N3.ClH/c1-5-2-3-10-4-6(5)7(8)9;/h2-4H,1H3,(H3,8,9);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJKQSJOJSVKLIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=NC=C1)C(=N)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H10ClN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

171.63 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Methylpyridine-3-carboximidamide hydrochloride

CAS RN

1235441-55-0
Record name 3-Pyridinecarboximidamide, 4-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1235441-55-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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